molecular formula C23H23FN4O2 B10882577 (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10882577
M. Wt: 406.5 g/mol
InChI Key: NYFUYIYWWMNTOI-UHFFFAOYSA-N
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Description

The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with a complex structure It features a pyrazolone core, substituted with a fluorophenyl group, an indole moiety, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, 5-methoxyindole, and ethyl acetoacetate.

    Step 1 Formation of the Pyrazolone Core: Ethyl acetoacetate undergoes a condensation reaction with hydrazine hydrate to form the pyrazolone core.

    Step 2 Substitution with Fluorophenyl Group: The pyrazolone intermediate is then reacted with 4-fluoroaniline under acidic conditions to introduce the fluorophenyl group.

    Step 3 Introduction of the Indole Moiety: The 5-methoxyindole is coupled with the intermediate through a nucleophilic substitution reaction, facilitated by a base such as sodium hydride.

    Step 4 Final Assembly: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone core, potentially yielding alcohol derivatives.

    Substitution: The fluorophenyl and indole moieties can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Bases like sodium hydride or acids like hydrochloric acid, depending on the specific reaction.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Therapeutic Agents: Research into its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Diagnostics: Use in diagnostic assays due to its unique chemical properties.

Industry

    Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action may involve:

    Binding to Enzymes: Inhibiting enzyme activity by occupying the active site.

    Receptor Modulation: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: Potentially intercalating into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the fluorophenyl group can significantly alter the compound’s electronic properties, making it more lipophilic and potentially enhancing its biological activity.
  • Methoxy Group : The methoxy group on the indole moiety can influence the compound’s ability to cross biological membranes and interact with molecular targets.

(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative with potential therapeutic applications due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential mechanisms of action based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazone precursors and subsequent modifications to enhance biological activity. Various methods have been employed to synthesize pyrazolone derivatives, often involving the introduction of fluorinated and methoxy groups to improve solubility and bioactivity . Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are routinely used to confirm the structure of synthesized compounds .

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory properties. In various studies, pyrazolone derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, some derivatives exhibited IC50 values as low as 0.52 μM against COX-II, highlighting their potential as anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (μM)Reference
(4Z)-Compound0.52
Celecoxib0.78
Phenylbutazone57.41

Analgesic Properties

In vivo studies have demonstrated that the compound exhibits analgesic effects comparable to standard analgesics like diclofenac and metamizole. The analgesic mechanism may involve inhibition of TRPV1 receptors, which are implicated in pain signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines, including HeLa and PC-3. The IC50 values ranged from 49.79 μM to 113.70 μM across different cell lines, indicating moderate cytotoxicity . The mechanism behind this activity may involve apoptosis induction and cell cycle arrest, as evidenced by increased levels of apoptotic markers in treated cells .

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (μM)Effect Observed
HeLa78.72Apoptosis induction
PC-349.79Cell cycle arrest
RKO60.70Morphological changes

Structure-Activity Relationship (SAR)

The biological activity of pyrazolone derivatives is often influenced by their molecular structure. Modifications at specific positions on the pyrazolone ring can enhance or diminish activity:

  • Fluorination at the phenyl group increases potency against certain targets.
  • Methoxy groups improve solubility and bioavailability.
  • Substituents at the 1-position significantly affect anti-inflammatory and analgesic activities, with certain configurations yielding better results than others .

Case Studies

In a study evaluating a series of pyrazolone derivatives, one compound demonstrated superior anti-inflammatory activity with an inhibition rate exceeding that of phenylbutazone after two hours of treatment . Another study highlighted the efficacy of a closely related derivative in reducing tumor growth in animal models, showcasing its potential as a therapeutic agent against cancer .

Properties

Molecular Formula

C23H23FN4O2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H23FN4O2/c1-14(22-15(2)27-28(23(22)29)18-6-4-17(24)5-7-18)25-11-10-16-13-26-21-9-8-19(30-3)12-20(16)21/h4-9,12-13,26-27H,10-11H2,1-3H3

InChI Key

NYFUYIYWWMNTOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CNC4=C3C=C(C=C4)OC)C

Origin of Product

United States

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